2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethan-1-one
Description
This compound features a pyrrolo[3,4-b]pyridine core fused with a bicyclic system and substituted with a 3,5-dimethyl-1,2-oxazole moiety via an ethanone linker. The pyrrolopyridine scaffold is notable for its presence in bioactive molecules, particularly kinase inhibitors and central nervous system (CNS) agents . The 3,5-dimethyl-1,2-oxazol-4-yl group is a heterocyclic fragment often used to enhance metabolic stability and binding affinity in medicinal chemistry .
Properties
IUPAC Name |
1-(5,7-dihydropyrrolo[3,4-b]pyridin-6-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-9-12(10(2)19-16-9)6-14(18)17-7-11-4-3-5-15-13(11)8-17/h3-5H,6-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZDAOFZBILJJCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)N2CC3=C(C2)N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. The compound is part of a class of molecules that have been found to exhibit a wide range of biological activities, suggesting that it may interact with multiple targets.
Mode of Action
The exact mode of action of the compound is currently unknown. Based on the structure of the compound and its similarity to other biologically active molecules, it is likely that it interacts with its targets through non-covalent interactions such as hydrogen bonding and pi-stacking.
Biochemical Pathways
The compound may affect various biochemical pathways due to its potential to interact with multiple targets. Oxazole derivatives, for example, have been found to exhibit antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities. These activities suggest that the compound may affect pathways related to cell growth and proliferation, inflammation, glucose metabolism, and oxidative stress.
Pharmacokinetics
These properties would significantly impact the compound’s bioavailability and efficacy.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its targets and mode of action. Given the wide range of biological activities exhibited by similar compounds, the effects could be diverse and include changes in cell growth, inflammation, metabolic processes, and oxidative stress responses.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, changes in pH could affect the compound’s ionization state and therefore its ability to interact with its targets. Similarly, high temperatures could increase the compound’s rate of degradation, reducing its stability and efficacy.
Biological Activity
The compound 2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethan-1-one is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews its biological activity based on recent studies and findings from diverse sources.
Chemical Structure
The structure of the compound can be represented as follows:
This indicates the presence of an oxazole ring and a pyrrolo-pyridine moiety, which are crucial for its biological properties.
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, including its potential as an anticancer agent and its effects on different cellular pathways.
Anticancer Activity
Recent studies have highlighted the compound's efficacy against various cancer cell lines. For example:
- Cell Lines Tested : MCF-7 (breast cancer), HepG2 (liver cancer), and others.
- IC50 Values : The compound demonstrated significant cytotoxicity with IC50 values ranging from 2.09 to 5.0 μM against these cell lines .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzyme Activity : It has been shown to inhibit key enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : The compound triggers apoptosis in cancer cells by activating intrinsic pathways .
- Modulation of Signaling Pathways : It affects various signaling pathways, including those related to cell growth and survival .
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
- Study on MCF-7 Cells :
- Study on HepG2 Cells :
Data Table: Summary of Biological Activities
| Activity Type | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF-7 | 2.09 | Apoptosis induction |
| Anticancer | HepG2 | 5.0 | Enzyme inhibition |
| Antiproliferative | A549 (lung) | 4.5 | Signaling pathway modulation |
Comparison with Similar Compounds
Pyrrolo[3,4-b]pyridine Derivatives
- Target Compound vs. 1-{2,4-Dimethyl...azetidin-3-yl}ethan-1-one : The target lacks the trifluoromethylpyridinyl-azetidine group, which in the analog enhances lipophilicity and likely improves blood-brain barrier penetration.
- Comparison with 6,7-Dihydro-6-(2-hydroxyethyl)...pyridin-5-one : The hydroxyethyl group in the latter increases hydrophilicity (logP ≈ 0.5 vs. ~2.5 for the target), suggesting divergent solubility profiles. This impacts bioavailability: the target may favor oral administration, while the hydroxyethyl analog could be suited for intravenous formulations.
Heterocyclic Substituents
- 3,5-Dimethyl-1,2-oxazol-4-yl Group: Present in both the target and the benzimidazole-piperidinone derivative , this group is associated with improved metabolic stability due to steric hindrance from the methyl groups. However, the benzimidazole derivative’s additional trans-4-methoxycyclohexyl moiety likely enhances binding to hydrophobic enzyme pockets (e.g., kinases or GPCRs).
- Trifluoromethyl vs. Dimethyl Substitutions : The trifluoromethyl group in the pyrrolo[3,4-b]pyridine hydrochloride introduces strong electron-withdrawing effects, altering reactivity in nucleophilic substitution reactions compared to the target’s dimethyl-substituted oxazole.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethan-1-one, and how do reaction conditions influence yield?
- Methodological Answer : Multi-step synthesis is typically required, starting with precursor coupling under controlled conditions. For example, a triazole or pyrazoline intermediate may be formed via cyclization reactions in polar aprotic solvents (e.g., DMF) with base catalysis. Key steps include temperature control (60–120°C) and inert atmospheres to prevent oxidation. Purification often involves column chromatography or recrystallization from methanol/ethanol mixtures .
- Critical Parameters : Solvent polarity, catalyst selection (e.g., K₂CO₃), and reaction time significantly impact yield. Evidence suggests yields can vary from 46% to 63% depending on precursor purity .
Q. How can researchers confirm the molecular structure and purity of this compound?
- Analytical Workflow :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and heterocyclic core integrity. For example, pyrrolo-pyridine protons appear as distinct multiplets in δ 7.0–8.5 ppm .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 310.1422) and fragmentation patterns .
- X-ray Crystallography : Resolve crystal packing and bond angles (e.g., C–C–C angles ~119–120°) for structural validation .
Advanced Research Questions
Q. How can contradictory data in biological activity assays be resolved?
- Case Study : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., cell line variability, solvent DMSO concentration).
- Resolution Strategy :
Standardize assay protocols (e.g., fixed DMSO ≤0.1%).
Validate via orthogonal methods (e.g., SPR for binding affinity vs. cell-based assays).
Use statistical tools (ANOVA) to assess significance of variations .
Q. What computational methods are effective for predicting the compound’s binding modes with biological targets?
- Approach :
- Molecular Docking : Use software like AutoDock Vina with crystal structures of target proteins (e.g., kinases).
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories.
- QSAR Models : Corrogate substituent effects (e.g., oxazole methyl groups) with activity .
- Validation : Compare docking scores with experimental IC₅₀ values to refine predictive accuracy.
Q. How can structure-activity relationships (SAR) guide the design of analogs with improved potency?
- SAR Insights :
| Modification Site | Effect on Activity | Example Analog |
|---|---|---|
| Oxazole C3/C5 methyl | Enhances metabolic stability | 3,5-Diethyl analog (IC₅₀ ↓ 40%) |
| Pyrrolo-pyridine N-substitution | Alters target selectivity | Piperazine variant (Ki = 12 nM vs. 85 nM) |
- Design Strategy : Prioritize substitutions that balance lipophilicity (cLogP 2.5–3.5) and hydrogen-bonding capacity .
Q. What experimental designs are optimal for assessing the compound’s stability under physiological conditions?
- Protocol :
pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24h, monitor degradation via HPLC .
Thermal Stability : TGA/DSC analysis to identify decomposition thresholds (>200°C typical for heterocycles) .
Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products .
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?
- Key Findings :
- The pyrrolo-pyridine nitrogen acts as a weak nucleophile, requiring activation via protonation (e.g., HCl in ethanol).
- Oxazole methyl groups sterically hinder reactions at C4, favoring C2 substitution .
- Kinetic Analysis : Pseudo-first-order kinetics under excess nucleophile conditions, with activation energy ~50 kJ/mol .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
